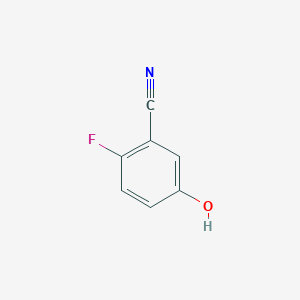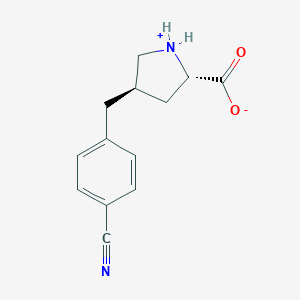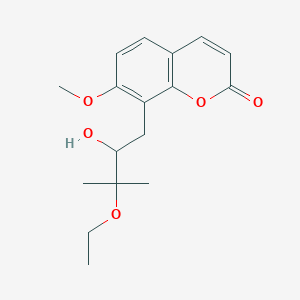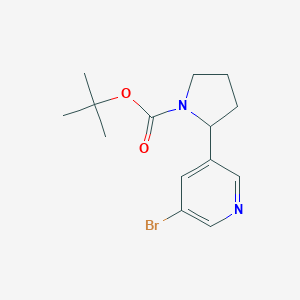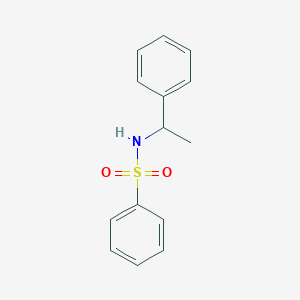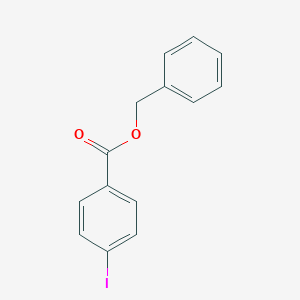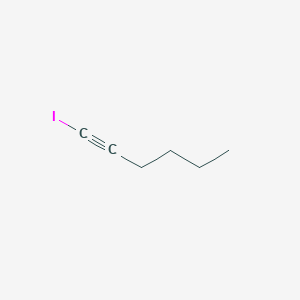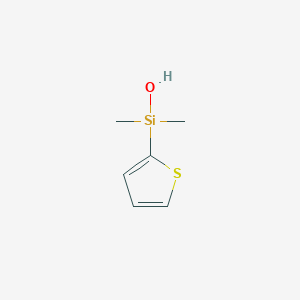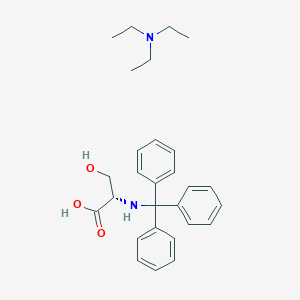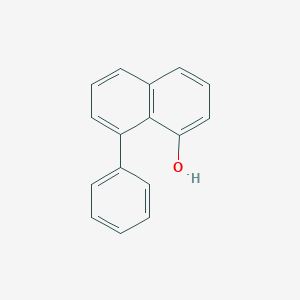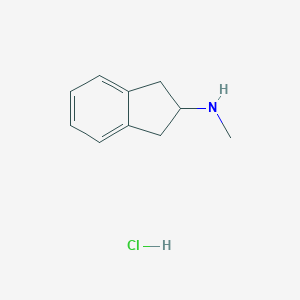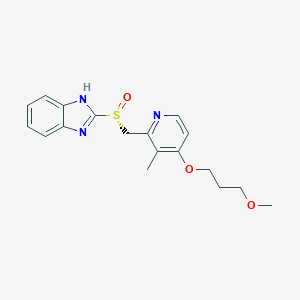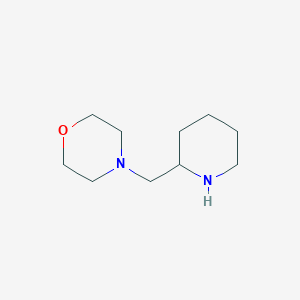
4-(Piperidin-2-ylmethyl)morpholine
Vue d'ensemble
Description
4-(Piperidin-2-ylmethyl)morpholine, also known as PMM, is a chemical compound with potential applications in scientific research. It belongs to the class of morpholine derivatives and has a molecular formula of C11H20N2O. PMM has gained attention due to its unique properties and potential use in various fields of research.
Mécanisme D'action
The exact mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to changes in biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(Piperidin-2-ylmethyl)morpholine has various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Piperidin-2-ylmethyl)morpholine is its versatility and potential use in various fields of research. It is also relatively easy to synthesize and purify, making it an attractive option for researchers. However, its potential toxicity and limited solubility in water can be limitations for certain experiments.
Orientations Futures
There are numerous future directions for research involving 4-(Piperidin-2-ylmethyl)morpholine. One potential area of focus is the development of new drugs based on the 4-(Piperidin-2-ylmethyl)morpholine scaffold. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine and its potential applications in various fields of research. Other potential areas of focus include the development of new synthesis methods and the optimization of current methods for increased yields and purity.
Applications De Recherche Scientifique
4-(Piperidin-2-ylmethyl)morpholine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. It has been shown to have potential as a scaffold for the development of new drugs and has been used in the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
4-(piperidin-2-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYUVGVMCELLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390348 | |
| Record name | 4-(piperidin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-ylmethyl)morpholine | |
CAS RN |
81310-58-9 | |
| Record name | 4-(piperidin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


